![molecular formula C9H6N2O2 B048679 2-Quinoxalinecarboxylic acid CAS No. 879-65-2](/img/structure/B48679.png)
2-Quinoxalinecarboxylic acid
Overview
Description
2-Quinoxalinecarboxylic Acid is a yellowish-green crystalline powder . It is a residue of Carbadox, which is an antimicrobial drug .
Synthesis Analysis
The development of a cost-efficient and scalable process for 2-Quinoxalinecarboxylic acid has been described . The primary goals of the development work were to improve the overall yield of the process, minimize the use of environmentally unacceptable materials, and obtain a material with a high level of purity .Molecular Structure Analysis
The molecular formula of 2-Quinoxalinecarboxylic acid is C9H6N2O2 . A quantum mechanical study of the structure and spectroscopic (FT-IR, FT-Raman, 13C, 1H, and UV), NBO, and HOMO-LUMO analysis of 2-Quinoxalinecarboxylic acid has been conducted .Chemical Reactions Analysis
2-Quinoxalinecarboxylic acid has been used in the preparation of N-(2-quinoxaloyl)-α-amino acids and bisquinoxaloyl (bisquinoxalinecarbonyl) derivatives .Physical And Chemical Properties Analysis
2-Quinoxalinecarboxylic acid has a melting point of 208 °C (dec.) (lit.) . It has a molecular weight of 174.16 .Scientific Research Applications
Antimycobacterial Agents
Quinoxaline-2-carboxylic acid derivatives have been studied for their potential as antimycobacterial agents . These compounds have shown promising results in the fight against tuberculosis (TB), which is one of the top 10 leading causes of global mortality . The derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide present a promising scaffold for the development of innovative antimycobacterial drugs .
Preparation of N-(2-quinoxaloyl)-α-amino acids
2-Quinoxalinecarboxylic acid has been used in the preparation of N-(2-quinoxaloyl)-α-amino acids . These compounds can have various applications in medicinal chemistry and drug discovery.
Preparation of bisquinoxaloyl (bisquinoxalinecarbonyl) derivatives
2-Quinoxalinecarboxylic acid is also used in the preparation of bisquinoxaloyl (bisquinoxalinecarbonyl) derivatives . These compounds can be used in various chemical reactions and have potential applications in the synthesis of complex organic molecules.
Study of Sorption of Ionizable Organic Compounds
3-Hydroxy-2-quinoxalinecarboxylic acid, a derivative of 2-Quinoxalinecarboxylic acid, has been used to study the sorption of ionizable organic compounds to an estuarine sediment . This research can help in understanding the environmental behavior of these compounds.
Preparation of Zinc (II)-quinoxaline Complexes
3-Hydroxy-2-quinoxalinecarboxylic acid has been used in the preparation of Zinc (II)-quinoxaline complexes . These complexes have been characterized by X-ray crystallography and fluorescence spectroscopy, and can have applications in materials science and catalysis.
Inhibition of Oxidation in Rat Liver Mitochondria
Quinaldic acid, also referred to as quinoline-2-carboxylic acid, has been reported to inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . This suggests potential applications in the study of mitochondrial metabolism and related diseases.
Mechanism of Action
Target of Action
2-Quinoxalinecarboxylic acid, also known as quinoline-2-carboxylic acid , primarily targets the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . These are key components of the citric acid cycle, a crucial metabolic pathway in cells.
Mode of Action
The compound interacts with its targets by inhibiting their oxidation . This interaction can lead to changes in the metabolic processes within the cell, potentially disrupting energy production and other biochemical reactions.
Biochemical Pathways
By inhibiting the oxidation of key components in the citric acid cycle, 2-Quinoxalinecarboxylic acid can affect this pathway and its downstream effects . The citric acid cycle is essential for the production of ATP, the main energy currency of the cell. Disruption of this cycle can therefore have significant effects on cellular metabolism.
Result of Action
Its ability to inhibit the oxidation of key components in the citric acid cycle suggests that it could disrupt cellular metabolism . This could potentially lead to a variety of effects, depending on the specific cell type and context.
Safety and Hazards
Future Directions
properties
IUPAC Name |
quinoxaline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUZGXILYFKSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236688 | |
Record name | Quinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinoxalinecarboxylic acid | |
CAS RN |
879-65-2 | |
Record name | Quinoxaline-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Quinoxalinecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoxaline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-QUINOXALINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5OE8SN42M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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